molecular formula C20H12BrIN2O2 B400502 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

Cat. No.: B400502
M. Wt: 519.1g/mol
InChI Key: MHVOHUNFYQSGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound that features a benzoxazole ring substituted with bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones to form the benzoxazole ring For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while iodination can be performed using iodine or an iodine-containing reagent .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its bioactive effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and biological properties. This dual substitution can enhance its reactivity and potential bioactivity compared to other similar compounds .

Properties

Molecular Formula

C20H12BrIN2O2

Molecular Weight

519.1g/mol

IUPAC Name

N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

InChI

InChI=1S/C20H12BrIN2O2/c21-16-7-2-1-6-15(16)20-24-17-11-14(8-9-18(17)26-20)23-19(25)12-4-3-5-13(22)10-12/h1-11H,(H,23,25)

InChI Key

MHVOHUNFYQSGMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)Br

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)Br

Origin of Product

United States

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